2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate
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Overview
Description
2-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-FUROATE is a complex organic compound that features a pyridylcarbonyl group, a hydrazono group, and a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-FUROATE typically involves the condensation of 3-pyridylcarbonyl hydrazine with an aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with phenyl 2-furoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-FUROATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazones or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-FUROATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-FUROATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar applications in the production of dyes and herbicides.
Other Hydrazones: Compounds with similar hydrazone functional groups that exhibit comparable reactivity and applications in organic synthesis.
Uniqueness
2-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-FUROATE is unique due to its combination of a pyridylcarbonyl group, hydrazono group, and furoate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H13N3O4 |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C18H13N3O4/c22-17(14-6-3-9-19-11-14)21-20-12-13-5-1-2-7-15(13)25-18(23)16-8-4-10-24-16/h1-12H,(H,21,22)/b20-12+ |
InChI Key |
AGXGOXRSWQTMFY-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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